5-chloronaphthalene-2-sulfonyl Chloride

Organic Synthesis Reagent Selection Analytical Chemistry

5-Chloronaphthalene-2-sulfonyl chloride (CAS 89108-45-2) is the essential electrophilic building block for synthesizing 5-chloro-2-naphthalenesulfonamide derivatives. The electron-withdrawing 5-chloro group modulates -SO₂Cl reactivity, enabling precise SAR studies unattainable with unsubstituted analogs. This chlorine handle permits orthogonal downstream functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings after sulfonamide installation. Sourced at ≥98% purity, this moisture-sensitive, off-white solid is shipped under ambient conditions with strict hygroscopic storage protocols.

Molecular Formula C10H6Cl2O2S
Molecular Weight 261.12 g/mol
CAS No. 89108-45-2
Cat. No. B043531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloronaphthalene-2-sulfonyl Chloride
CAS89108-45-2
Molecular FormulaC10H6Cl2O2S
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Cl
InChIInChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H
InChIKeyMICVPVPQQNFKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloronaphthalene-2-sulfonyl Chloride (CAS 89108-45-2) Technical Baseline and Key Properties


5-Chloronaphthalene-2-sulfonyl chloride (CAS 89108-45-2) is a chlorinated aromatic sulfonyl chloride, characterized by a naphthalene core with a chloro substituent at the 5-position and a reactive sulfonyl chloride group at the 2-position . This compound is primarily utilized as an electrophilic reagent in organic synthesis, with its reactivity driven by the -SO₂Cl moiety, which is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamide and sulfonate ester linkages, respectively [1]. It is supplied as an off-white to yellow-grey solid with a purity of ≥97-98% and is known to be hygroscopic and moisture-sensitive . The compound is considered a useful synthetic intermediate for the preparation of more complex molecular architectures, including those relevant to pharmaceutical and agrochemical research .

Why 5-Chloronaphthalene-2-sulfonyl Chloride Cannot Be Substituted with Generic Naphthalene Sulfonyl Chlorides


The presence and position of the chlorine atom on the naphthalene ring of 5-chloronaphthalene-2-sulfonyl chloride create a unique electronic and steric environment that directly impacts its reactivity, handling, and the properties of its downstream derivatives. This makes it non-interchangeable with unsubstituted or differently substituted naphthalene sulfonyl chlorides. The 5-chloro substituent exerts an electron-withdrawing inductive effect, which can modulate the electrophilicity of the sulfonyl chloride group at the 2-position, potentially altering reaction rates and selectivity compared to analogs like 2-naphthalenesulfonyl chloride . Furthermore, the chloro group provides a synthetic handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, a feature absent in the non-chlorinated parent compound . These quantifiable differences in molecular weight, melting point, and electronic structure necessitate the procurement of this specific reagent for precise and reproducible research outcomes [1].

Quantifiable Differentiation of 5-Chloronaphthalene-2-sulfonyl Chloride from Closest Analogs


Differentiation by Molecular Weight and Core Structural Features

5-Chloronaphthalene-2-sulfonyl chloride possesses a molecular weight of 261.11-261.12 g/mol and a molecular formula of C₁₀H₆Cl₂O₂S, which includes a second chlorine atom compared to the parent compound 2-naphthalenesulfonyl chloride [1]. This structural feature, the 5-chloro substituent, is the primary basis for its differentiation and is essential for applications requiring a halogen handle for further derivatization .

Organic Synthesis Reagent Selection Analytical Chemistry

Impact of Chloro Substituent on Thermal and Physical Properties

The 5-chloro substitution significantly alters the physical properties of the compound. 5-Chloronaphthalene-2-sulfonyl chloride has a reported melting point of 110-112 °C . This contrasts with its unsubstituted analog, 2-naphthalenesulfonyl chloride, which has a melting point of 76-78 °C [1]. The 34 °C increase in melting point for the target compound is indicative of enhanced intermolecular interactions in the solid state, potentially due to the additional halogen atom.

Reagent Handling Storage Stability Process Chemistry

Reactivity Modulation by Electron-Withdrawing Chloro Substituent

The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect (-I) on the naphthalene ring, which is expected to increase the electrophilicity of the sulfonyl chloride group at the 2-position relative to 2-naphthalenesulfonyl chloride . While direct kinetic data for this specific compound are not published, this is a well-established class-level principle. The presence of an electron-withdrawing group (EWG) on an aromatic sulfonyl chloride generally accelerates its rate of reaction with nucleophiles like amines [1].

Reaction Kinetics Electrophilicity SAR

Defined Research Applications for 5-Chloronaphthalene-2-sulfonyl Chloride


Synthesis of 5-Chloro-2-naphthalenesulfonamide Pharmacophores

This compound is the optimal starting material for generating a library of 5-chloro-2-naphthalenesulfonamide derivatives. The reactive sulfonyl chloride group reacts cleanly with a wide range of primary and secondary amines to form stable sulfonamide bonds. The resulting molecules, bearing the 5-chloro substituent, have been investigated in patents as cell adhesion modulators, indicating a defined biological application space [1]. Use of a generic 2-naphthalenesulfonyl chloride would yield a different, unhalogenated analog, which is not suitable for SAR studies focused on the chloro substituent's effect.

Building Block for Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 5-position is a valuable synthetic handle for downstream functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. 5-Chloronaphthalene-2-sulfonyl chloride can first be reacted with an amine to install a sulfonamide motif, and subsequently, the chloro group can be selectively replaced with an aryl, vinyl, or amino group to generate highly complex and diverse molecular structures . This orthogonal reactivity is a unique feature not available with the non-chlorinated 2-naphthalenesulfonyl chloride.

Preparation of Sulfonate Ester Protecting Groups with Enhanced Stability

When reacted with alcohols, 5-chloronaphthalene-2-sulfonyl chloride forms the corresponding sulfonate esters. These esters can serve as protecting groups or as electrophiles in further displacement reactions. The 5-chloro substituent is expected to influence the hydrolytic stability of the resulting sulfonate ester, a property that can be leveraged in multi-step synthetic sequences where selective deprotection is required [2]. The higher molecular weight also facilitates purification and analysis by mass spectrometry.

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